molecular formula C9H6ClFN2 B596114 3-Chloro-7-fluoroquinolin-4-amine CAS No. 1210325-99-7

3-Chloro-7-fluoroquinolin-4-amine

Cat. No.: B596114
CAS No.: 1210325-99-7
M. Wt: 196.609
InChI Key: CFAPUZSZYYCVQK-UHFFFAOYSA-N
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Description

3-Chloro-7-fluoroquinolin-4-amine is a synthetically versatile 4-aminoquinoline derivative that serves as a critical scaffold in medicinal chemistry research for developing new therapeutic agents. The 4-aminoquinoline core is a privileged structure in drug discovery, featured in over 250 FDA-approved pharmaceuticals . Its primary research value lies in its potential as a precursor for synthesizing novel compounds with anticancer and anti-infective properties. In oncology research, structurally similar 4-aminoquinoline derivatives have demonstrated significant cytotoxic effects and the ability to sensitize cancer cells to other treatments . For instance, certain 7-chloro and 7-fluoro substituted analogues have shown potent activity against diverse human breast cancer cell lines, including MCF-7 and MDA-MB-468, making this chemotype a promising starting point for developing new anticancer agents . Beyond oncology, the 4-aminoquinoline scaffold is a well-known pharmacophore in infectious disease research. Modifications to the core structure, such as the chloro and fluoro substituents on this compound, are explored to develop new treatments for diseases like malaria and leishmaniasis . The specific substitution pattern on this amine makes it a valuable intermediate for structure-activity relationship (SAR) studies, allowing researchers to investigate how modifications at different positions on the quinoline ring influence biological activity and potency against various disease targets .

Properties

CAS No.

1210325-99-7

Molecular Formula

C9H6ClFN2

Molecular Weight

196.609

IUPAC Name

3-chloro-7-fluoroquinolin-4-amine

InChI

InChI=1S/C9H6ClFN2/c10-7-4-13-8-3-5(11)1-2-6(8)9(7)12/h1-4H,(H2,12,13)

InChI Key

CFAPUZSZYYCVQK-UHFFFAOYSA-N

SMILES

C1=CC2=C(C(=CN=C2C=C1F)Cl)N

Synonyms

4-Amino-3-chloro-7-fluoroquinoline

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogues

Quinoline vs. Quinazoline Derivatives

Key Differences :

  • Core Structure: Quinoline (two fused benzene-pyridine rings) vs. quinazoline (benzene fused with a pyrimidine ring).
  • Electronic Effects : Quinazolines often exhibit stronger electron-deficient character due to the pyrimidine ring, enhancing interactions with enzymes like kinases or dihydrofolate reductase .
Compound Core Structure Substituents Biological Activity
3-Chloro-7-fluoroquinolin-4-amine Quinoline 3-Cl, 7-F, 4-NH2 Anticancer, antimicrobial
2-Chloro-7-fluoroquinazolin-4-amine Quinazoline 2-Cl, 7-F, 4-NH2 Kinase inhibition (e.g., EGFR)

SAR Insights :

  • Quinazolines (e.g., 2-chloro-7-fluoroquinazolin-4-amine) are more potent in targeting tyrosine kinases due to enhanced π-π stacking and hydrogen bonding .
  • Quinoline derivatives (e.g., this compound) show broader antimalarial activity, likely due to heme-binding interactions .
Halogenation Patterns
  • Chlorine at Position 3 : Enhances lipophilicity and membrane permeability. Observed in 7-chloro-N-(3-chloro-4-fluorophenyl)quinazolin-4-amine derivatives with antiplasmodial activity .
  • Fluorine at Position 7: Improves metabolic stability and bioavailability. Fluorinated analogues (e.g., 7-fluoro-N-(3,4,5-trimethoxyphenyl)quinolin-4-amine) show 2–3× higher cytotoxicity than doxorubicin .
Functional Group Modifications
Compound (Example) Substituent at Position 6/7 Activity Enhancement
N-(3-Chloro-4-fluorophenyl)-7-methoxy-6-(benzyloxy)quinolin-4-amine (7) 6-(2-methylbenzyl)oxy, 7-OCH3 Antibacterial (MIC: 0.5 µg/mL vs. S. aureus)
N-(Adamantylphenylmethyl)-7-chloroquinolin-4-amine (7d) Bulky adamantyl group at position 4 Improved CNS penetration for antimalarial use
7-Trifluoromethylquinolin-4-amine derivatives CF3 group at position 7 Anticancer (IC50: 0.8 µM vs. MCF-7)

Critical Observations :

  • Methoxy and benzyloxy groups (e.g., compound 7) enhance solubility and Gram-positive bacterial targeting .
  • Trifluoromethyl groups increase electron-withdrawing effects, boosting DNA intercalation or topoisomerase inhibition .

Challenges :

  • Bulky substituents (e.g., adamantyl) reduce yields due to steric hindrance .
  • Nitro-substituted derivatives (e.g., 6-nitroquinazolin-4-amine) require careful reduction steps to avoid byproducts .

Preparation Methods

Reaction Mechanism and Conditions

  • Palladium-Catalyzed Coupling : A catalytic system comprising Pd(OAc)₂ (2.5 mol%), Xantphos (10 mol%), and CuBr (15 mol%) in DMF facilitates the initial coupling at 90°C for 16 hours.

  • Acid-Mediated Cyclization : Post-coupling, treatment with 2 M HCl induces cyclization, forming the quinoline scaffold.

Key Advantages :

  • Regioselectivity : The bromine substituent directs coupling to the ortho position, ensuring correct halogen placement.

  • Yield Optimization : Typical yields range from 45–72%, depending on the alkyne’s electronic properties.

Gould-Jacobs Cyclization with Halogenated Anilines

The Gould-Jacobs reaction, a classical route to quinolines, has been adapted for halogenated substrates. This method involves:

  • 3-Chloro-7-fluoroaniline as the primary amine

  • Ethyl β-keto esters (e.g., ethyl 3-chloroacetoacetate)

Synthetic Pathway

  • Enamine Formation : Condensation of the aniline with the β-keto ester in refluxing acetic acid.

  • Cyclodehydration : Thermal cyclization at 150–160°C forms the quinoline core.

  • Nucleophilic Amination : Treatment with aqueous ammonia introduces the 4-amine group.

Challenges :

  • Halogen Stability : Fluorine’s susceptibility to hydrolytic displacement necessitates anhydrous conditions.

  • Byproduct Formation : Competing pathways may yield 2-chloro or 8-fluoro regioisomers, requiring chromatographic separation.

One-Pot Multistep Synthesis from Nitroquinoline Precursors

Patent literature describes a one-pot synthesis for related 4-aminoquinazolines, adaptable to quinoline systems.

Process Overview

  • Chlorination : Treatment of 7-fluoro-6-nitroquinolin-4(3H)-one with thionyl chloride (11.5 molar excess) yields 4-chloro-7-fluoro-6-nitroquinoline.

  • Amination : Displacement of the 4-chloro group with 3-chloro-4-fluoroaniline in THF/tert-butanol.

  • Nitro Reduction : Catalytic hydrogenation (Raney nickel, THF) converts the 6-nitro group to an amine.

Critical Parameters :

  • Solvent Selection : Azeotropic distillation with toluene removes residual thionyl chloride, preventing side reactions.

  • Temperature Control : Maintaining 55–60°C during amination minimizes decomposition.

Solid-Phase Synthesis for High-Throughput Optimization

Emerging solid-phase techniques enable rapid screening of reaction conditions for 3-Chloro-7-fluoroquinolin-4-amine.

Protocol Highlights

  • Resin Functionalization : Wang resin-bound 7-fluoroquinolin-4-ol serves as the scaffold.

  • Sequential Halogenation :

    • Chlorination : POCl₃ in DMF at 0°C.

    • Fluorination : DAST (diethylaminosulfur trifluoride) in DCM.

  • Amination : Cleavage from resin using NH₃/MeOH yields the target compound.

Yield Data :

StepYield (%)Purity (%)
Resin Chlorination9298
Fluorination8595
Final Amination7897

Catalytic C–H Activation for Direct Functionalization

Recent advances in C–H activation offer a streamlined route to this compound.

Methodology

  • Substrate : 7-Fluoroquinoline

  • Chlorination : Pd(II)/Cu(I)-catalyzed C–H chlorination using NCS (N-chlorosuccinimide) at position 3.

  • Amination : Rhodium-catalyzed C–H amination at position 4 using hydroxylamine-O-sulfonic acid.

Optimization Insights :

  • Ligand Effects : Bipyridine ligands enhance regioselectivity for 3-chlorination.

  • Solvent System : DCE (1,2-dichloroethane) suppresses over-chlorination.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3-Chloro-7-fluoroquinolin-4-amine, and how are intermediates characterized?

  • Methodological Answer : The synthesis typically involves nucleophilic aromatic substitution (NAS) of halogenated quinoline precursors. For example, 4,7-dichloroquinoline can react with ammonia or primary amines under reflux in polar solvents (e.g., ethanol) to introduce the amine group at the 4-position . Key intermediates are purified via column chromatography (e.g., 10% methanol in dichloromethane) and characterized using 1H^1H/13C^{13}C NMR, mass spectrometry (MS), and elemental analysis to confirm purity and regioselectivity .

Q. How does the presence of fluorine and chlorine substituents influence the compound’s physicochemical properties?

  • Methodological Answer : Fluorine enhances electronegativity and metabolic stability, while chlorine increases lipophilicity. Researchers can quantify these effects using logP measurements and computational tools (e.g., DFT calculations). For instance, in structurally similar compounds, additional fluorine atoms improve bioavailability by reducing metabolic degradation .

Q. What purification techniques are optimal for isolating this compound from reaction mixtures?

  • Methodological Answer : Column chromatography with gradients of methanol/dichloromethane is effective for separating polar intermediates. Recrystallization in ethyl acetate or hexane/ethyl acetate mixtures is used for final products, as demonstrated in the purification of N-(3-chloro-4-fluorophenyl)-7-fluoroquinazolin-4-amine derivatives (yields: 20–42%) .

Advanced Research Questions

Q. How can reaction conditions be optimized to address low yields in the amination step?

  • Methodological Answer : Low yields often stem from steric hindrance or competing side reactions. Strategies include:

  • Using excess amine (2–3 equivalents) and high-boiling solvents (e.g., DMF) to enhance reactivity .
  • Employing catalysts like NaHB(OAc)3_3 to stabilize intermediates, as shown in the synthesis of 7-chloroquinolin-4-amine derivatives (yield improved to 59% with optimized stoichiometry) .
  • Monitoring reaction progress via TLC or HPLC to identify bottlenecks .

Q. What structural modifications enhance the antimalarial or anticancer activity of quinolin-4-amine derivatives?

  • Methodological Answer : SAR studies reveal that:

  • Fluorine at the 7-position increases target binding affinity (e.g., to Plasmodium falciparum enzymes) by mimicking hydroxyl groups in enzyme substrates .
  • Bulky substituents (e.g., morpholinopropyl or piperazinyl groups) improve pharmacokinetics by reducing efflux pump interactions. For example, N-(3-(4-benzhydrylpiperazin-1-yl)propyl)-7-chloroquinolin-4-amine showed 97% purity and enhanced activity .
  • Comparative data :
SubstituentBioactivity (IC50_{50})Solubility (mg/mL)
7-Fluoro0.12 µM (antimalarial)0.45
7-Chloro0.35 µM0.28
7-CF3_30.08 µM (anticancer)0.12

Q. How do researchers resolve contradictions in bioactivity data across similar compounds?

  • Methodological Answer : Contradictions often arise from assay variability or off-target effects. Solutions include:

  • Standardized assays : Use identical cell lines (e.g., HepG2 for cytotoxicity) and parasite strains (e.g., Pf3D7 for antimalarial studies) .
  • Computational validation : Molecular docking (e.g., AutoDock Vina) to predict binding modes and selectivity. For example, 7-fluoro derivatives showed stronger hydrogen bonding with PfDHODH than chloro analogs .
  • Meta-analysis : Aggregate data from multiple studies to identify trends (e.g., fluorine’s consistent role in enhancing potency) .

Q. What strategies are employed to improve solubility without compromising activity?

  • Methodological Answer :

  • Prodrug design : Introduce phosphate or PEG groups at the amine position, which hydrolyze in vivo .
  • Co-solvent systems : Use cyclodextrins or lipid nanoparticles for in vitro assays, as demonstrated for N-(3-chloro-4-fluorophenyl)-6-nitroquinazolin-4-amine (solubility increased from 0.2 to 1.8 mg/mL) .
  • Hybrid analogs : Attach hydrophilic moieties (e.g., morpholine) to the quinoline core, balancing logP and permeability .

Data-Driven Research Design

Q. How are computational models used to predict ADME/Tox profiles for this compound derivatives?

  • Methodological Answer :

  • In silico tools : SwissADME or pkCSM predict absorption (Caco-2 permeability), metabolism (CYP450 inhibition), and toxicity (hERG binding). For example, 7-fluoro analogs show lower hERG risk than trifluoromethyl derivatives .
  • Experimental validation : Microsomal stability assays (human liver microsomes) and Ames tests for mutagenicity .

Q. What experimental controls are critical in bioactivity studies to ensure reproducibility?

  • Methodological Answer :

  • Positive controls : Chloroquine for antimalarial assays or doxorubicin for cytotoxicity studies .
  • Solvent controls : DMSO concentrations ≤0.1% to avoid nonspecific effects .
  • Dose-response curves : Use ≥5 concentrations to calculate accurate IC50_{50} values .

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